molecular formula C8H5BrN2O B1384614 7-Bromoquinoxalin-5-ol CAS No. 1628908-27-9

7-Bromoquinoxalin-5-ol

Cat. No. B1384614
M. Wt: 225.04 g/mol
InChI Key: WGIRHQHUQAYUNZ-UHFFFAOYSA-N
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Description

7-Bromoquinoxalin-5-ol is an organic compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 7-Bromoquinoxalin-5-ol has been reported in the literature . The compound is synthesized using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials, triethylene diamine (DABCO) as a catalyst, and tetrahydrofuran as a solvent .


Molecular Structure Analysis

The InChI code for 7-Bromoquinoxalin-5-ol is 1S/C8H5BrN2O/c9-5-3-6-8(7(12)4-5)11-2-1-10-6/h1-4,12H .


Chemical Reactions Analysis

7-Bromoquinoxalin-5-ol is an essential intermediate in the synthesis of the drug Erdafitinib . Erdafitinib is an orally administered, small molecule, pan-fibroblast growth factor receptor (FGFR) inhibitor .


Physical And Chemical Properties Analysis

7-Bromoquinoxalin-5-ol is a solid substance at room temperature .

Scientific Research Applications

Antimicrobial Applications

7-Bromoquinoxalin-5-ol and its derivatives have shown significant antimicrobial properties. For instance, a study demonstrated that certain derivatives, such as 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate, exhibited potent antibacterial and antifungal activities (Krishna, 2018).

Synthesis of Anticancer Agents

Compounds derived from 7-Bromoquinoxalin-5-ol have been used as intermediates in the synthesis of anticancer agents. A study on the synthesis of Thymoquinone derivatives, which include bromoalkylquinones, suggested that these compounds could potentially be effective as antioxidants and anticancer agents (Ulfa, Sholikhah, & Utomo, 2017).

Corrosion Inhibition

8-Hydroxyquinoline derivatives, closely related to 7-Bromoquinoxalin-5-ol, have been studied for their effectiveness as acid corrosion inhibitors for mild steel. These compounds showed high inhibition efficiency, providing insights into their potential applications in material protection (Rbaa et al., 2020).

Antitumor Activity

Some derivatives of 7-Bromoquinoxalin-5-ol have shown promising results in antitumor activities. For example, benzoxazole derivatives derived from Thymoquinone, which is a modification of quinoline compounds, exhibited significant antitumor properties (Glamočlija et al., 2018).

Antimalarial Activity

Certain derivatives of 7-Bromoquinoxalin-5-ol, such as those involving 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, have been synthesized and shown to possess significant antimalarial activity, demonstrating the compound's potential in developing new antimalarial drugs (Werbel et al., 1986).

Antifungal Potential

Research on 8-hydroxyquinoline derivatives, a category that includes 7-Bromoquinoxalin-5-ol, has revealed potential applications in treating fungal infections. This is highlighted by the study of clioquinol derivatives, which showed promising results against fungal species (Joaquim et al., 2021).

Stem Cell Research

Although not directly related to 7-Bromoquinoxalin-5-ol, studies on related brominated compounds like Bromodeoxyuridine have shown significant effects on neural stem cells, impacting their differentiation and DNA methylation (Schneider & d’Adda di Fagagna, 2012).

Safety And Hazards

The safety information for 7-Bromoquinoxalin-5-ol includes several hazard statements: H302-H315-H319 . The precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .

Future Directions

7-Bromoquinoxalin-5-ol is an essential intermediate in the synthesis of Erdafitinib , a drug used for the treatment of locally advanced or metastatic FGFR3 or FGFR2 urothelial carcinoma . This suggests that 7-Bromoquinoxalin-5-ol could have significant applications in the pharmaceutical industry, particularly in the development of cancer treatments .

properties

IUPAC Name

7-bromoquinoxalin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-3-6-8(7(12)4-5)11-2-1-10-6/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIRHQHUQAYUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoquinoxalin-5-ol

Synthesis routes and methods

Procedure details

As shown in step 6-v of Scheme 6, 2,3-diamino-5-bromophenol (6.0 g, 29.5 mmol) was dissolved in methanol and to this solution was added glyoxal (3.77 g, 2.98 mL, 64.9 mmol) and stirred overnight. The reaction mixture was concentrated under reduced pressure to a minimum volume and the resulting tan solid collected by filtration and dried under high vacuum to produce 7-bromoquinoxalin-5-ol (compound 1017), which was used as is in subsequent reactions without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.98 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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